Methyl 3-[(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)carbonyl]isonicotinate
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Overview
Description
Methyl 3-[(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)carbonyl]isonicotinate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a trifluoromethyl group, a pyridinyl ring, and an isonicotinate moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)carbonyl]isonicotinate typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)carbonyl]isonicotinate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles (e.g., amines, alcohols), electrophiles (e.g., alkyl halides)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 3-[(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)carbonyl]isonicotinate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-[(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)carbonyl]isonicotinate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes, leading to a decrease in the production of inflammatory mediators.
Comparison with Similar Compounds
Methyl 3-[(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)carbonyl]isonicotinate can be compared with other similar compounds, such as:
Methyl 3-[(4-{[3-chloro-2-pyridinyl]oxy}anilino)carbonyl]isonicotinate: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
Methyl 3-[(4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)carbonyl]isonicotinate: Has the trifluoromethyl group in a different position, potentially affecting its reactivity and interactions.
The presence of the trifluoromethyl group in this compound is a key factor that distinguishes it from similar compounds, contributing to its unique chemical and biological properties.
Properties
IUPAC Name |
methyl 3-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]carbamoyl]pyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClF3N3O4/c1-30-19(29)14-6-7-25-10-15(14)17(28)27-12-2-4-13(5-3-12)31-18-16(21)8-11(9-26-18)20(22,23)24/h2-10H,1H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLQGVVQCFABUGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=NC=C1)C(=O)NC2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClF3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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